molecular formula C18H15N3O3S2 B2843606 Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477505-33-2

Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2843606
CAS No.: 477505-33-2
M. Wt: 385.46
InChI Key: WKJYDSLFFPVFOE-UHFFFAOYSA-N
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Description

Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Molecular Interactions

  • The structural and conformational properties of carbamothioate compounds have been extensively studied. For instance, "O-methyl (4-fluorobenzoyl)carbamothioate" and "O-methyl (4-methylbenzoyl)carbamothioate" were synthesized to explore their conformational landscapes, revealing the pseudo-anti conformation as the most stable form. This study highlighted the significance of chalcogen⋯chalcogen interactions in determining the conformational preferences of these molecules, which could have implications in the design of new molecules with desired properties (Channar et al., 2020).

Synthesis and Optimization

  • Research on the synthesis of "Methyl 4-(bromomethyl)benzoate" demonstrates the optimization of conditions to achieve high yields, illustrating the importance of such intermediates in synthetic chemistry and the potential to create more complex molecules for various applications (Bi Yun-mei, 2012).

Biological Applications and Degradation Pathways

  • Studies on the degradation pathways of aromatic acids in microorganisms, such as "BenR, a XylS Homologue, Regulates Three Different Pathways of Aromatic Acid Degradation in Pseudomonas putida," provide insights into microbial metabolism. These findings have implications for bioremediation and the microbial conversion of organic compounds into valuable bioproducts (Cowles et al., 2000).

Analytical Chemistry and Pharmaceutical Applications

  • The development of a high-performance liquid chromatography method for determining the concentration of specific carbamates and their degradation products in pharmaceutical forms emphasizes the relevance of analytical chemistry in ensuring the quality and stability of pharmaceutical products (Al-Kurdi et al., 1999).

Crystal Engineering and Phase Transitions

  • Research into "Methyl 2-(carbazol-9-yl)benzoate" and its transition under high pressure from a high-Z′ structure to a lower one underscores the role of crystal engineering in developing materials with novel properties. Such studies can lead to advancements in materials science, particularly in the design and development of new crystalline materials with specific applications (Johnstone et al., 2010).

Properties

IUPAC Name

methyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-10-19-14-8-7-13(9-15(14)26-10)20-18(25)21-16(22)11-3-5-12(6-4-11)17(23)24-2/h3-9H,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJYDSLFFPVFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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